Tissue-Selective Clinical Efficacy: Delta8,9-Dehydroestrone vs. Estrone Sulfate in Postmenopausal Women
Delta8,9-dehydroestrone sulfate (delta8,9-DHES) demonstrates a distinct tissue-selective pharmacological profile compared to estrone sulfate. In a clinical study, oral administration of 0.125 mg/day delta8,9-DHES for 12 weeks produced >95% suppression of vasomotor symptoms (hot flushes), a level of efficacy equal to that obtained with a much higher dose (1.25 mg/day) of estrone sulfate [1]. Conversely, delta8,9-DHES showed only marginal increases in hepatic globulins (SHBG and CBG), parameters normally affected by classical estrogens like estrone sulfate, indicating a divergent impact on hepatic tissue [1].
| Evidence Dimension | Suppression of Vasomotor Symptoms (Hot Flushes) |
|---|---|
| Target Compound Data | >95% suppression |
| Comparator Or Baseline | Estrone sulfate: >95% suppression |
| Quantified Difference | Equivalent efficacy achieved at 10-fold lower dose (0.125 mg vs. 1.25 mg) |
| Conditions | 12-week clinical trial in postmenopausal women |
Why This Matters
Procurement of this compound enables research into estrogenic mechanisms with reduced hepatic impact, a key differentiator for developing next-generation hormone therapies.
- [1] Baracat, E., Haidar, M., Lopez, F. J., Pickar, J., Dey, M., & Negro-Vilar, A. (1999). Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 84(6), 2020-2027. doi:10.1210/jcem.84.6.5800 View Source
